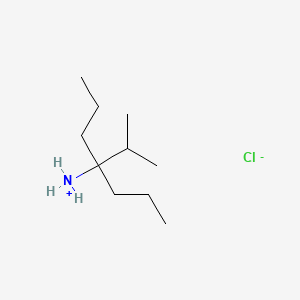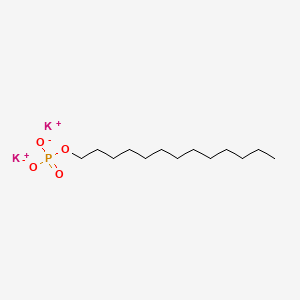
5-Amino-3-methoxycarbonyl-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-methoxycarbonyl-2-methylbenzoate is an organic compound with a complex structure that includes an amino group, a methoxycarbonyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methoxycarbonyl-2-methylbenzoate typically involves multi-step organic reactions. One common method includes the nitration of 3-methylbenzoic acid followed by reduction and esterification. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, while the reduction step often employs hydrogenation or the use of reducing agents like tin(II) chloride. The final esterification step involves the reaction of the resulting amino compound with methanol in the presence of an acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming more prevalent. For instance, the use of acetic anhydride as a dehydrating agent and dispersion medium can replace sulfuric acid, reducing waste and improving selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methoxycarbonyl-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions include various substituted benzoates and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-3-methoxycarbonyl-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-methoxycarbonyl-2-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylbenzoic acid methyl ester: Similar structure but lacks the methoxycarbonyl group.
2-Amino-5-chloro-3-methylbenzoic acid: Contains a chlorine atom instead of a methoxycarbonyl group.
Properties
Molecular Formula |
C10H10NO4- |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
5-amino-3-methoxycarbonyl-2-methylbenzoate |
InChI |
InChI=1S/C10H11NO4/c1-5-7(9(12)13)3-6(11)4-8(5)10(14)15-2/h3-4H,11H2,1-2H3,(H,12,13)/p-1 |
InChI Key |
BSRPSMVCRVNVQL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1C(=O)OC)N)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


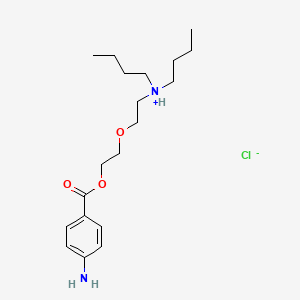
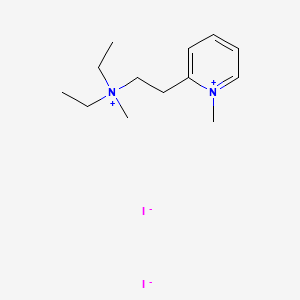



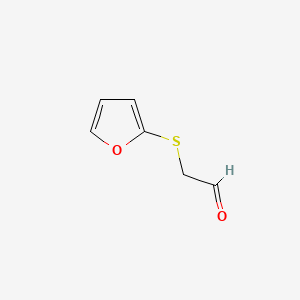
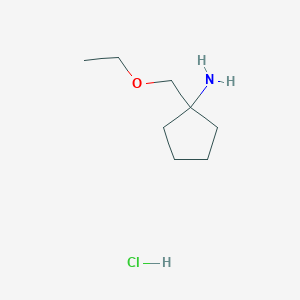

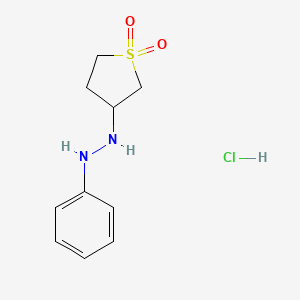
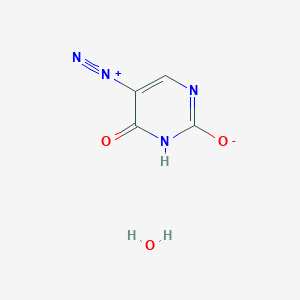
![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
